molecular formula C7H6O4 B181692 Methyl 5-formylfuran-3-carboxylate CAS No. 102169-71-1

Methyl 5-formylfuran-3-carboxylate

Cat. No.: B181692
CAS No.: 102169-71-1
M. Wt: 154.12 g/mol
InChI Key: RKSNUGDDGDFSRP-UHFFFAOYSA-N
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Description

“Methyl 5-formylfuran-3-carboxylate” is a chemical compound with the molecular formula C7H6O4 . It is used in various chemical reactions and has potential applications in different fields.


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains a formyl group (-CHO) and a carboxylate ester group (-COOCH3), which are attached to the furan ring .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.12 g/mol . It has a computed XLogP3-AA value of 0.6, indicating its lipophilicity . The compound has no hydrogen bond donors and four hydrogen bond acceptors . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 154.02660867 g/mol . The topological polar surface area is 56.5 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has explored the use of derivatives of Methyl 5-formylfuran-3-carboxylate for the synthesis of complex heterocyclic compounds. For instance, the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate showcases the compound's role as a precursor in synthesizing isoxazole-fused heterocycles, highlighting its utility in creating pharmacologically relevant structures (Roy, Rajaraman, & Batra, 2004).

Biological Activity Studies

This compound and its derivatives have been prepared from furfuryl alcohol to study their biological activities. These studies have shown potential in cytotoxicity against various cancer cell lines, including HeLa, HepG2, and Vero, and in antimicrobial activities against Gram-positive and Gram-negative bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

Catalysis and Oxidative Esterification

The compound has been investigated for its role in catalytic processes, including the aerobic oxidation and oxidative esterification of 5-Hydroxymethylfurfural (HMF) to various valuable chemicals. This research highlights the potential of this compound in green chemistry applications, particularly in the synthesis of bio-based polymers and chemicals from renewable resources (Buonerba, Impemba, Litta, Capacchione, Milione, & Grassi, 2018).

Epigenetics and DNA Demethylation

The oxidation products of 5-Methylcytosine, such as 5-Formylcytosine and 5-Carboxylcytosine, have been studied extensively in the context of DNA demethylation, a process crucial for gene expression regulation and cell differentiation. These studies contribute to understanding the molecular mechanisms of epigenetic regulation and the potential roles of these modified bases in disease and development (Ito et al., 2011).

Advanced Material Science

In material science, the applications of this compound derivatives are being explored for the development of new polymers and materials with unique properties. This includes the synthesis of pyrrole derivatives with antimicrobial properties, showcasing the compound's versatility in creating materials with potential applications in healthcare and industry (Hublikar et al., 2019).

Safety and Hazards

“Methyl 5-formylfuran-3-carboxylate” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

methyl 5-formylfuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-10-7(9)5-2-6(3-8)11-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSNUGDDGDFSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102169-71-1
Record name methyl 5-formylfuran-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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